[2-(3-{5'-fluoro-2'-methoxy-[1,1'-biphenyl]-3-yl}-1H-pyrazol-1-yl)ethyl]dimethylamine
Overview
Description
[2-(3-{5’-fluoro-2’-methoxy-[1,1’-biphenyl]-3-yl}-1H-pyrazol-1-yl)ethyl]dimethylamine is a complex organic compound with a unique structure that includes a biphenyl group, a pyrazole ring, and a dimethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-{5’-fluoro-2’-methoxy-[1,1’-biphenyl]-3-yl}-1H-pyrazol-1-yl)ethyl]dimethylamine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.
Attachment of the Dimethylamine Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced catalytic systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-(3-{5’-fluoro-2’-methoxy-[1,1’-biphenyl]-3-yl}-1H-pyrazol-1-yl)ethyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, polar aprotic solvents, mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-{5’-fluoro-2’-methoxy-[1,1’-biphenyl]-3-yl}-1H-pyrazol-1-yl)ethyl]dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, [2-(3-{5’-fluoro-2’-methoxy-[1,1’-biphenyl]-3-yl}-1H-pyrazol-1-yl)ethyl]dimethylamine is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [2-(3-{5’-fluoro-2’-methoxy-[1,1’-biphenyl]-3-yl}-1H-pyrazol-1-yl)ethyl]dimethylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
[2-(3-{5’-fluoro-2’-methoxy-[1,1’-biphenyl]-3-yl}-1H-pyrazol-1-yl)ethyl]dimethylamine: shares structural similarities with other biphenyl and pyrazole derivatives.
[2-(3-{5’-fluoro-2’-methoxy-[1,1’-biphenyl]-3-yl}-1H-pyrazol-1-yl)ethyl]dimethylamine: can be compared to compounds such as [2-(3-{5’-fluoro-2’-methoxy-[1,1’-biphenyl]-3-yl}-1H-pyrazol-1-yl)ethyl]methylamine and [2-(3-{5’-fluoro-2’-methoxy-[1,1’-biphenyl]-3-yl}-1H-pyrazol-1-yl)ethyl]ethylamine.
Uniqueness
The uniqueness of [2-(3-{5’-fluoro-2’-methoxy-[1,1’-biphenyl]-3-yl}-1H-pyrazol-1-yl)ethyl]dimethylamine lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-[3-(5-fluoro-2-methoxyphenyl)phenyl]pyrazol-1-yl]-N,N-dimethylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c1-23(2)11-12-24-10-9-19(22-24)16-6-4-5-15(13-16)18-14-17(21)7-8-20(18)25-3/h4-10,13-14H,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFLDAFGJWHOGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=CC(=N1)C2=CC(=CC=C2)C3=C(C=CC(=C3)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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